molecular formula C9H5BrN2O4 B1485728 3-Bromo-2-cyano-6-nitrophenylacetic acid CAS No. 1805521-15-6

3-Bromo-2-cyano-6-nitrophenylacetic acid

Cat. No.: B1485728
CAS No.: 1805521-15-6
M. Wt: 285.05 g/mol
InChI Key: TZOOPFSQMDNORI-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-nitrophenylacetic acid is a substituted phenylacetic acid derivative characterized by a bromo (-Br) group at the 3-position, a cyano (-CN) group at the 2-position, and a nitro (-NO₂) group at the 6-position of the phenyl ring. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated and nitro-substituted aromatics serve as intermediates or bioactive motifs.

Properties

IUPAC Name

2-(3-bromo-2-cyano-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-1-2-8(12(15)16)5(3-9(13)14)6(7)4-11/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOOPFSQMDNORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-6-nitrophenylacetic acid using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-6-nitrophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: 3-Amino-2-cyano-6-nitrophenylacetic acid.

    Hydrolysis: 3-Bromo-2-carboxy-6-nitrophenylacetic acid.

Scientific Research Applications

3-Bromo-2-cyano-6-nitrophenylacetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-6-nitrophenylacetic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like cyano and nitro can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional group similarities or positional isomerism with 3-bromo-2-cyano-6-nitrophenylacetic acid:

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid (CAS: N/A, )

N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide (CAS: 1325729-87-0, )

5,6,7,8,9,10-Hexahydro-6,7,8,9-tetraoxo-2-phenazinecarboxylic acid (CAS: 55255-68-0, )

Physicochemical Properties

A hypothetical comparison of key properties is presented below, derived from general trends in halogenated aromatics and nitro/carboxylic acid derivatives:

Property This compound 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Molecular Weight (g/mol) ~285.1 (estimated) ~311.1 (estimated) ~344.1 (CAS: 1325729-87-0)
Acidity (pKa) ~2.8–3.5 (carboxylic acid) ~2.5–3.0 (carboxylic acid) Non-acidic (amide group)
Solubility Low in water; moderate in polar aprotic solvents Low in water; high in DMSO Low in water; soluble in dichloromethane
Reactivity Electrophilic substitution at nitro/cyano sites Nucleophilic displacement of fluorine Hydrolysis-prone (trifluoroacetamide group)

Key Observations :

  • The cyano group in the target compound enhances electrophilicity at the aromatic ring compared to the trifluoromethyl group in the analogue from , which increases lipophilicity but reduces reactivity.
  • The nitro group at the 6-position in both the target compound and the trifluoroacetamide derivative () confers strong electron-withdrawing effects, stabilizing negative charges but reducing solubility in aqueous media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-cyano-6-nitrophenylacetic acid
Reactant of Route 2
3-Bromo-2-cyano-6-nitrophenylacetic acid

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